Catalpin

Description

Structure

3D Structure

Properties

IUPAC Name |

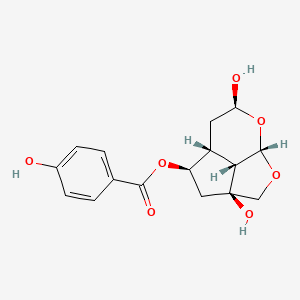

[(1S,4S,6R,7R,9S,11S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O7/c17-9-3-1-8(2-4-9)14(19)22-11-6-16(20)7-21-15-13(16)10(11)5-12(18)23-15/h1-4,10-13,15,17-18,20H,5-7H2/t10-,11+,12-,13+,15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEFAWWFLHUTII-ZNOBHYIQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC3(C2C(OC3)OC1O)O)OC(=O)C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H](C[C@@]3([C@H]2[C@@H](OC3)O[C@@H]1O)O)OC(=O)C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1390-72-3 | |

| Record name | (2aS,4R,4aR,6S,7aS,7bS)-Octahydro-2a,6-dihydroxy-2H-1,7-dioxacyclopent[cd]inden-4-yl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1390-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

what is the mechanism of action of catalpol

An In-depth Technical Guide to the Core Mechanism of Action of Catalpol

Introduction

Catalpol is an iridoid glucoside, a naturally occurring compound predominantly isolated from the root of Rehmannia glutinosa.[1][2] This plant is a cornerstone of traditional Chinese and Korean medicine, utilized for a wide array of disorders.[1] Extensive in vitro and in vivo research has illuminated catalpol's diverse pharmacological properties, establishing it as a molecule of significant interest for drug development. Its biological effects are multifaceted, encompassing neuroprotective, anti-diabetic, anti-inflammatory, antioxidant, hepatoprotective, and anticancer activities.[1] The foundation of these therapeutic effects lies in its ability to modulate a complex network of cellular and molecular signaling pathways. This guide provides a detailed examination of the core mechanisms through which catalpol exerts its effects, supported by experimental data, protocols, and visual pathway diagrams.

Core Mechanisms of Action

Catalpol's therapeutic potential stems from its influence on several key signaling cascades involved in inflammation, oxidative stress, apoptosis, and metabolism.

Anti-inflammatory and Immunomodulatory Effects

A primary mechanism of catalpol is the potent suppression of inflammatory responses. This is largely achieved by inhibiting the Toll-like receptor 4 (TLR4) and the downstream nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] In inflammatory models, such as those induced by lipopolysaccharide (LPS), catalpol has been shown to downregulate the expression of TLR4.[3][4] This prevents the subsequent activation of NF-κB by blocking the degradation of its inhibitor, IκB-α, and thereby inhibiting the nuclear translocation of the p65 subunit.[3] The inhibition of the NF-κB pathway leads to a significant reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[3][5][6]

Furthermore, catalpol modulates the mitogen-activated protein kinase (MAPK) signaling cascade, including the c-Jun N-terminal kinase (JNK) and p38 pathways, which are also involved in inflammatory responses.[7][8] It also inhibits the activation of the NLRP3 inflammasome, a key component of the innate immune system responsible for the maturation and release of IL-1β.[8][9][10]

Caption: Catalpol inhibits the TLR4-mediated NF-κB signaling pathway.

Antioxidant Effects

Catalpol demonstrates significant antioxidant properties by activating the Nuclear factor E2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[5][11] Under normal conditions, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[12][13] Catalpol promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[12][13] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the transcriptional activation of a suite of antioxidant and cytoprotective genes.[12][14]

This results in increased production of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione (GSH), glutathione peroxidase (GSH-Px), heme oxygenase-1 (HO-1), and NADPH dehydrogenase (NQO1).[5][12][15][16] By bolstering these antioxidant defenses, catalpol effectively reduces levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, thereby protecting cells from oxidative damage.[5][6][17]

Caption: Catalpol activates the Keap1/Nrf2/ARE antioxidant pathway.

Anti-apoptotic Effects

Catalpol confers significant protection against apoptosis through multiple mechanisms. A key pathway involved is the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.[1][18] Activation of this pathway by catalpol promotes cell survival. In contrast, in cancer models, catalpol has been shown to down-regulate the PI3K/Akt pathway, leading to increased apoptosis in cancer cells.[1][19][20]

Catalpol also directly modulates the intrinsic apoptosis pathway by regulating the expression of Bcl-2 family proteins.[1] It consistently upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax.[7][16][21] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade, notably inhibiting the activity of caspase-9 and the executioner caspase-3.[1][20] In some models, catalpol's anti-apoptotic action is also linked to the inhibition of p53-mediated apoptosis.[5][11]

Caption: Catalpol modulates the intrinsic apoptosis pathway via PI3K/Akt and Bcl-2.

Metabolic Regulation (Anti-diabetic Effects)

Catalpol has demonstrated significant potential in ameliorating diabetes and insulin resistance. Its mechanisms in this area are complex and involve enhancing insulin signaling and improving mitochondrial function.[15][22] Catalpol activates the PI3K/Akt insulin signaling pathway in insulin-responsive tissues like skeletal muscle, liver, and pancreatic β-cells.[15][23][24] This enhances glucose uptake by promoting the translocation of glucose transporter type 4 (GLUT4) to the cell membrane.[15][22]

Additionally, catalpol activates 5' adenosine monophosphate-activated protein kinase (AMPK), a critical energy sensor.[22][23] AMPK activation leads to the stimulation of SIRT1 and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[22][25] This cascade improves mitochondrial biogenesis and function, increases insulin sensitivity, and suppresses hepatic gluconeogenesis.[22][23]

Caption: Catalpol improves insulin sensitivity via AMPK/SIRT1 and PI3K/Akt pathways.

Quantitative Data Summary

The following table summarizes quantitative data from various in vitro and in vivo studies, highlighting the effective concentrations and dosages of catalpol.

| Biological Effect | Model System | Catalpol Concentration/Dosage | Key Quantitative Outcome | Reference |

| Anti-diabetic | STZ-induced diabetic rats | 50 or 100 mg/kg, p.o. (4 weeks) | 59% and 72% reduction in blood glucose, respectively. | [2] |

| Anti-diabetic | HFD/STZ-induced diabetic mice | 100 and 200 mg/kg, p.o. (4 weeks) | Significant decrease in fasting blood glucose, serum insulin, TC, and TG. | [15] |

| Anti-diabetic | High glucose-treated C2C12 cells | 10, 30, 100 µM | Significantly augmented p-IRS-1, p-AKT, PI3K, and GLUT4 protein expression. | [15][24] |

| Anti-cancer | Human colorectal cancer cells (HCT116) | 25–100 µg/mL | Inhibited cell viability; increased activity of caspase-3 and caspase-9. | [1] |

| Anti-cancer | HCT116 cells with PI3K inhibitor | 50 µg/ml catalpol + 5 µM LY294002 | Further decreased cell viability compared to catalpol alone. | [20] |

| Neuroprotection | LPS-induced PC12 cells | 10 µM (pretreated for 12h) | Decreased apoptosis induced by LPS (20–160 ng·mL−1). | [7] |

| Neuroprotection | Astrocytes with LPS + IFN-γ | 0.1 mM and 0.5 mM | Significantly reduced NO and ROS production. | [4] |

| Retinal Protection | RGC-5 cells with OGD | 0.5 mM (pre-administration) | Significantly ameliorated the reduction in cell viability (from 60.8% to 77.6%). | [26] |

| Antioxidant | H₂O₂-treated ARPE-19 cells | 10, 20, 40 µM (pretreated for 24h) | Reversed overproduction of ROS and MDA; activated Nrf2 expression. | [12] |

| IVM of Oocytes | Porcine oocytes | 10 µmol/L in IVM medium | Significantly increased glutathione (GSH) and mitochondrial membrane potential. | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on catalpol.

In Vitro Anti-inflammatory Assay in Microglia

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Experimental Procedure:

-

BV2 cells are seeded in appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA analysis).

-

Cells are pre-treated with various concentrations of catalpol (e.g., 0.1 mM, 0.5 mM) for a specified time, typically 1-2 hours.[4]

-

Inflammation is induced by adding lipopolysaccharide (LPS, e.g., 1 µg/mL) to the culture medium for a duration of 12-24 hours.[5]

-

-

Key Assays:

-

Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reaction.[3][5]

-

Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]

-

Western Blot Analysis: Cell lysates are used to determine the protein expression levels of iNOS, COX-2, and key signaling proteins like p-p65, IκB-α, TLR4, p-JNK, and p-p38.[3]

-

RT-qPCR: Used to measure the mRNA expression of pro-inflammatory genes.[10]

-

In Vitro Antioxidant and Anti-apoptotic Assay

-

Cell Line: Human retinal pigment epithelial cells (ARPE-19) or primary cortical neurons.[5][12]

-

Culture Conditions: Standard culture conditions appropriate for the specific cell line.

-

Experimental Procedure:

-

Key Assays:

-

Cell Viability: Assessed using the MTT assay.[12]

-

ROS Measurement: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA via flow cytometry or fluorescence microscopy.[5]

-

Apoptosis Analysis: Apoptosis is quantified by Annexin V/PI staining followed by flow cytometry.[5]

-

Western Blot Analysis: Used to measure levels of Nrf2 (total and nuclear), Keap1, HO-1, Bcl-2, Bax, and cleaved caspase-3.[5][12]

-

Mitochondrial Membrane Potential (MMP): Assessed using fluorescent dyes like JC-1 or TMRE.[5]

-

In Vivo Model of Type 2 Diabetes

-

Induction of Diabetes:

-

Treatment Protocol:

-

Key Outcome Measures:

-

Metabolic Parameters: Fasting blood glucose (FBG), HbA1c, and serum insulin levels are monitored regularly.[15][27]

-

Glucose and Insulin Tolerance Tests (OGTT & ITT): Performed to assess glucose homeostasis and insulin sensitivity.[15][22]

-

Tissue Analysis: At the end of the study, tissues like skeletal muscle, liver, and pancreas are harvested for Western blot or RT-qPCR analysis of key proteins in the insulin signaling (p-Akt, GLUT4) and AMPK pathways (p-AMPK, PGC-1α).[22]

-

Conclusion

Catalpol is a pleiotropic natural compound that exerts its wide-ranging pharmacological effects by modulating fundamental cellular processes. Its core mechanism of action involves the integrated suppression of inflammatory and oxidative stress pathways (primarily via NF-κB and Nrf2), inhibition of apoptosis (via PI3K/Akt and Bcl-2 family regulation), and enhancement of metabolic function (via AMPK and insulin signaling). This intricate network of interactions underscores its therapeutic potential for a variety of complex diseases, from neurodegenerative disorders to type 2 diabetes. For drug development professionals, catalpol represents a promising scaffold for designing novel therapeutics that target these interconnected signaling nodes. Further research should focus on its pharmacokinetic properties, long-term safety, and clinical efficacy in human trials to fully realize its therapeutic promise.

References

- 1. mdpi.com [mdpi.com]

- 2. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalpol attenuates lipopolysaccharide-induced inflammatory responses in BV2 microglia through inhibiting the TLR4-mediated NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalpol inhibits LPS plus IFN-γ-induced inflammatory response in astrocytes primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Catalpol ameliorates LPS-induced inflammatory response by activating AMPK/mTOR signaling pathway in rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective activities of catalpol against CaMKII-dependent apoptosis induced by LPS in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Catalpol Alleviates Depression by Inhibiting NLRP3 Inflammasome via TLR4/MAPK/NF-Kb Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular and Biochemical Pathways of Catalpol in Alleviating Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Catalpol Protects ARPE-19 Cells against Oxidative Stress via Activation of the Keap1/Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Beneficial Effects of Catalpol Supplementation during In Vitro Maturation of Porcine Cumulus-Oocyte Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Catalpol protects rat ovarian granulosa cells against oxidative stress and apoptosis through modulating the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Catalpol ameliorates hepatic insulin resistance in type 2 diabetes through acting on AMPK/NOX4/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. Catalpol Ameliorates Insulin Sensitivity and Mitochondrial Respiration in Skeletal Muscle of Type-2 Diabetic Mice Through Insulin Signaling Pathway and AMPK/SIRT1/PGC-1α/PPAR-γ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Catalpol Protects Against Retinal Ischemia Through Antioxidation, Anti-Ischemia, Downregulation of β-Catenin, VEGF, and Angiopoietin-2: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Catalpol's Role in Neuroinflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical underlying factor in the pathogenesis of a wide array of neurological disorders, including Alzheimer's disease, Parkinson's disease, ischemic stroke, and traumatic brain injury.[1][2][3] The activation of glial cells, particularly microglia, and the subsequent release of pro-inflammatory mediators, reactive oxygen species (ROS), and other neurotoxic substances contribute significantly to neuronal damage and disease progression.[2][4][5] Catalpol, an iridoid glycoside primarily isolated from the root of Rehmannia glutinosa, has emerged as a promising neuroprotective agent with potent anti-neuroinflammatory, antioxidant, and anti-apoptotic properties.[6][7][8] This technical guide provides an in-depth analysis of catalpol's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, to inform and guide future research and drug development efforts in the field of neuroinflammatory diseases.

Core Mechanisms of Action in Neuroinflammation

Catalpol exerts its neuroprotective effects through a multi-targeted approach, simultaneously modulating several key cellular pathways involved in neuroinflammation and neurodegeneration.

Anti-Inflammatory Effects

Catalpol has been shown to significantly suppress the activation of microglia, the primary immune cells of the central nervous system.[3][9] In response to stimuli like lipopolysaccharide (LPS), microglia assume a pro-inflammatory M1 phenotype, releasing a cascade of damaging molecules.[10] Catalpol effectively mitigates this response by:

-

Downregulating Pro-inflammatory Mediators: It markedly reduces the production of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][11][12][13]

-

Inhibiting Inflammatory Enzymes: Catalpol decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of inflammatory mediators.[4]

-

Modulating Microglial Polarization: Evidence suggests catalpol can inhibit the polarization of microglia towards the pro-inflammatory M1 phenotype.[10]

Antioxidant Properties

The brain is highly susceptible to oxidative stress, which promotes neuronal damage.[4] Catalpol combats oxidative stress through a dual mechanism:

-

Scavenging Reactive Oxygen Species (ROS): It directly reduces the levels of intracellular ROS, mitigating their damaging effects on cellular components.[1][4]

-

Enhancing Endogenous Antioxidant Defenses: Catalpol increases the activity of key antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase.[4][11][14][15] It also boosts the levels of glutathione (GSH), a critical intracellular antioxidant.[1][11] This is achieved, in part, by activating the Keap1/Nrf2 signaling pathway.[1][2][11]

Anti-Apoptotic Effects

Neuronal apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative diseases. Catalpol provides neuroprotection by:

-

Regulating Apoptosis-Related Proteins: It inhibits the p53-mediated apoptotic pathway by downregulating the expression of the pro-apoptotic protein Bax and upregulating the anti-apoptotic protein Bcl-2.[1][2][11][16]

-

Inhibiting Caspase Activity: Catalpol reduces the activity of key executioner caspases, such as caspase-3 and caspase-9, which are critical for dismantling the cell during apoptosis.[2][4][5][16]

-

Preserving Mitochondrial Integrity: It helps to restore the mitochondrial membrane potential (MMP), preventing the release of pro-apoptotic factors like cytochrome c.[1][11]

Key Signaling Pathways Modulated by Catalpol

Catalpol's pleiotropic effects are rooted in its ability to modulate several critical intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[4] Upon stimulation by LPS, Toll-like receptor 4 (TLR4) is activated, initiating a cascade that leads to the phosphorylation and degradation of the inhibitor of κB (IκBα). This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes.[17] Catalpol inhibits this pathway by preventing the phosphorylation of NF-κB and blocking the nuclear translocation of the p65 subunit.[9][12][17] This action appears to be mediated by reducing TLR4 levels and scavenging ROS.[4][17]

Suppression of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of the potent pro-inflammatory cytokine IL-1β.[14] Catalpol has been shown to inhibit the activation of the NLRP3 inflammasome.[12][14][18] This is achieved by suppressing upstream signals, including ROS generation and the NF-κB pathway, which prevents the assembly of the inflammasome complex and subsequent activation of caspase-1.[18][19]

Activation of the Keap1/Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, it is bound by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. Oxidative stress or activators like catalpol disrupt this interaction, allowing Nrf2 to translocate to the nucleus and promote the expression of antioxidant enzymes.[1][2][11] Catalpol has been shown to regulate the Keap1/Nrf2 pathway, thereby bolstering the cell's ability to counteract oxidative damage.[1][2][11]

Other Relevant Pathways

-

p53-mediated Apoptosis: Catalpol blocks neuronal oxidative damage by inhibiting the p53-mediated Bcl-2/Bax/caspase-3 apoptosis pathway.[1][2][11]

-

MAPK Pathway: Catalpol has been shown to suppress the activation of TLR4-mediated Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including ERK, JNK, and p38, which are also involved in the inflammatory response.[18][19]

-

Shh Signaling Pathway: In the context of recovery from cerebral infarction, catalpol may promote neurogenesis and synaptogenesis by activating the Sonic hedgehog (Shh) signaling pathway.[13]

Quantitative Data Summary

The following tables summarize the quantitative effects of catalpol on key biomarkers of neuroinflammation and oxidative stress from various experimental models.

Table 1: Effects of Catalpol on Inflammatory Markers in LPS-Stimulated BV2 Microglia

| Marker | Catalpol Concentration | Effect | Reference |

| Nitric Oxide (NO) | 1, 5, 25 µM | Dose-dependent significant suppression | [2][5][11] |

| IL-6 | 1, 5, 25 µM | Significant downregulation | [1][11] |

| TNF-α | 1, 5, 25 µM | Significant downregulation | [1][11] |

| IL-1β | Not specified | Downregulated mRNA expression | [12] |

| iNOS | Not specified | Reduced expression | [4][10] |

| COX-2 | Not specified | Reduced gene expression | [4] |

| TLR4 | Not specified | Reduced gene expression | [4] |

| NF-κB (p-p65) | Not specified | Significantly inhibited phosphorylation | [12] |

| NLRP3 | Not specified | Downregulated mRNA and protein expression | [12] |

Table 2: Effects of Catalpol on Oxidative Stress Markers in H₂O₂-Stimulated Primary Cortical Neurons

| Marker | Catalpol Concentration | Effect | Reference |

| ROS | 12.5, 25, 50 µM | Significant decrease | [11] |

| MDA | 12.5, 25, 50 µM | Significant decrease | [11] |

| GSH | 12.5, 25, 50 µM | Significant increase | [11] |

| SOD | 12.5, 25, 50 µM | Significant increase | [11] |

| MMP | Not specified | Restored mitochondrial membrane potential | [1][11] |

Table 3: In Vivo Effects of Catalpol in Neuroinflammatory Models

| Animal Model | Catalpol Dosage | Route | Key Findings | Reference |

| D-galactose induced senescent mice | 5 or 10 mg/kg | Subcutaneous | Improved learning and memory; increased SOD, GSH-Px; decreased MDA | [15] |

| Traumatic Brain Injury (TBI) rats | 10 mg/kg | Intravenous | Ameliorated neurological impairment, BBB disruption, and cerebral edema; reduced ROS and MDA; inhibited NLRP3 inflammasome | [14] |

| Multiple Cerebral Infarctions (MCI) rats | 60, 120 mg/kg | Not specified | Improved neurological function; reduced brain atrophy; promoted neurogenesis and synaptogenesis | [13] |

| Ischemic Stroke (MCAO) animals | Various (e.g., 5 mg/kg) | i.p., i.v. | Significantly decreased infarct size; improved neurological function scores | [7][20] |

Key Experimental Protocols

In Vitro Model: LPS-Induced Neuroinflammation in BV2 Microglia

This model is widely used to study the anti-inflammatory effects of compounds on microglia.

-

Cell Culture: BV2 immortalized murine microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: Cells are pre-treated with various concentrations of catalpol (e.g., 1, 5, 25 µM) for a specified time (e.g., 2 hours). Subsequently, neuroinflammation is induced by adding lipopolysaccharide (LPS) (e.g., 0.5 µg/ml) for a duration of 18-24 hours.[11]

-

Key Assays:

-

Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reaction.[12]

-

Cytokine Levels (TNF-α, IL-6, IL-1β): Quantified from the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression (iNOS, COX-2, NLRP3, etc.): Analyzed from cell lysates using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[12]

-

Protein Expression & Pathway Activation: Assessed by Western blot analysis of cell lysates to measure levels of total and phosphorylated proteins (e.g., NF-κB p65, IκBα).[12]

-

Immunofluorescence: Used to visualize microglial activation markers (e.g., Iba-1) and the nuclear translocation of NF-κB p65.[12]

-

In Vitro Model: H₂O₂-Induced Oxidative Stress in Primary Cortical Neurons

This model is used to evaluate the antioxidant and anti-apoptotic effects of compounds on neurons.

-

Cell Culture: Primary cortical neurons are typically isolated from the cerebral cortices of embryonic day 14-16 mice or rats.[11] The tissue is dissociated and cells are plated on poly-D-lysine-coated plates and cultured in neurobasal medium supplemented with B27.[2]

-

Treatment Protocol: Neurons are pre-treated with catalpol (e.g., 12.5, 25, 50 µM) before being exposed to hydrogen peroxide (H₂O₂) (e.g., 50 µM) for 2 hours to induce oxidative stress and apoptosis.[11]

-

Key Assays:

-

Cell Viability: Assessed using the MTT assay.

-

ROS Measurement: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA followed by flow cytometry or fluorescence microscopy.

-

Oxidative Stress Markers: Levels of malondialdehyde (MDA) and glutathione (GSH), and the activity of superoxide dismutase (SOD) are measured using commercially available assay kits.[11]

-

Apoptosis Assays: Apoptosis can be quantified by Annexin V/PI staining followed by flow cytometry.[21] Western blot is used to measure the expression of apoptosis-related proteins like Bcl-2, Bax, and cleaved caspase-3.[2][5]

-

Mitochondrial Membrane Potential (MMP): Assessed using fluorescent dyes like JC-1 or Rhodamine 123.

-

In Vivo Model: Traumatic Brain Injury (TBI) in Rats

This model simulates mechanical injury to the brain to study subsequent neuroinflammation and oxidative stress.

-

Model Induction: A controlled cortical impact (CCI) device is commonly used. Anesthetized rats are subjected to a craniotomy, and the CCI device delivers a precise impact to the exposed cortex.[14]

-

Treatment Protocol: Catalpol (e.g., 10 mg/kg) or a vehicle is administered, often via intravenous injection, at a set time point post-injury (e.g., 1 hour) and then daily for a specified duration.[14]

-

Outcome Measures:

-

Neurological Function: Assessed using scoring systems like the modified neurological severity score (mNSS) or behavioral tests.

-

Cerebral Edema: Measured by comparing the wet and dry weight of the brain tissue.[14]

-

Blood-Brain Barrier (BBB) Permeability: Evaluated using Evans blue dye extravasation.

-

Histology and Immunohistochemistry: Brain sections are analyzed for neuronal apoptosis (e.g., TUNEL staining), microglial activation (e.g., Iba-1 staining), and neutrophil infiltration.[14]

-

Biochemical Analysis: Brain tissue homogenates are used to measure levels of oxidative stress markers (ROS, MDA) and the activity of antioxidant enzymes (SOD, CAT, GSH-Px), as well as the expression of inflammatory proteins (NLRP3, IL-1β).[14]

-

Conclusion and Future Directions

The evidence strongly indicates that catalpol is a potent neuroprotective agent with significant therapeutic potential for a range of neuroinflammatory diseases. Its multi-faceted mechanism of action, encompassing the suppression of key inflammatory pathways like NF-κB and the NLRP3 inflammasome, the enhancement of endogenous antioxidant defenses via the Nrf2 pathway, and the inhibition of apoptotic cascades, makes it a highly attractive candidate for drug development.[1][7][11]

While preclinical data from in vitro and in vivo models are compelling, the translation of these findings to clinical applications requires further investigation.[4] Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of catalpol, particularly its ability to cross the blood-brain barrier effectively.

-

Toxicology: Comprehensive safety and toxicology profiles must be established.

-

Clinical Trials: Well-designed, randomized controlled clinical trials are essential to validate the efficacy and safety of catalpol in human patients with neuroinflammatory conditions.[4][7][8]

References

- 1. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Effects of Catalpol on Alzheimer's Disease and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Catapol: a promising natural neuroprotective agent for neurologic disorders – ScienceOpen [scienceopen.com]

- 8. news-medical.net [news-medical.net]

- 9. researchgate.net [researchgate.net]

- 10. Catalpol alleviates the lipopolysaccharide-induced inflammatory response of BV2 cells | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 11. researchgate.net [researchgate.net]

- 12. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Catalpol promotes hippocampal neurogenesis and synaptogenesis in rats after multiple cerebral infarctions by mitochondrial regulation: involvement of the Shh signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Catalpol Ameliorates Oxidative Stress and Neuroinflammation after Traumatic Brain Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Catalpol ameliorates cognition deficits and attenuates oxidative damage in the brain of senescent mice induced by D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. scienceopen.com [scienceopen.com]

- 18. Catalpol Alleviates Depression by Inhibiting NLRP3 Inflammasome via TLR4/MAPK/NF-Kb Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Catalpol Mitigates Alzheimer's Disease Progression by Promoting the Expression of Neural Stem Cell Exosomes Released miR-138-5p - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Biosynthesis of Catalpol for Researchers and Drug Development Professionals

Introduction

Catalpol, an iridoid glycoside, is a bioactive compound of significant interest in the pharmaceutical and medicinal research fields. It is predominantly found in a variety of medicinal plants and has been extensively studied for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, anti-diabetic, and anti-tumor effects.[1][2] This technical guide provides an in-depth overview of the natural sources of catalpol, its biosynthetic pathway, and the experimental methodologies employed for its study. The information is tailored for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this natural compound.

Natural Sources of Catalpol

Catalpol is distributed across several plant families. The most notable sources include:

-

Rehmannia glutinosa (Chinese Foxglove): The root of this plant is a primary and commercially significant source of catalpol.[3] It is a key herb in traditional Chinese medicine.

-

Plantago species (Plantain): Various species within this genus are known to contain catalpol, often alongside its biosynthetic precursor, aucubin.[4] Documented species include Plantago lanceolata, Plantago altissima, Plantago lagopus, and Plantago argentea.[1][4]

-

Buddleia species (Butterfly Bush): The leaves of these plants have been identified as a source of catalpol.[1]

-

Scrophularia species (Figworts): Radix Scrophulariae is another known source of this iridoid glycoside.[1]

-

Lancea tibetica: This plant is also a documented natural source of catalpol.[1]

Quantitative Data on Catalpol Content

The concentration of catalpol can vary significantly depending on the plant species, cultivar, the specific plant part, and even the developmental stage of the plant. Below are tables summarizing the quantitative data from various studies.

Table 1: Catalpol Content in Rehmannia glutinosa

| Cultivar/Condition | Plant Part | Catalpol Content | Reference |

| Korea | Dried Root | 144.9 mg/g | [5] |

| Kokang | Dried Root | 85.2 mg/g | [5] |

| Suwon 10 | Dried Root | Not specified, lower than 'Korea' | [5] |

| Suwon 11 | Dried Root | Not specified, lower than 'Korea' | [5] |

| Jiwhang 1 | Dried Root | Not specified, lower than 'Korea' | [5] |

| Jin No. 9 | Young Leaves | Higher than other cultivars | [2] |

| Jin No. 9 | Tuberous Roots | Lower than young leaves | [2] |

| Jin No. 9 | Adventitious Roots | Not detected | [2] |

| Various | Root (1.0 to < 1.5 cm diameter) | 0.5% | [6] |

| Various | Root (1.5 to < 2.5 cm diameter) | 2.2% | [6] |

| Various | Root (2.5 to ≤ 3.5 cm diameter) | 2.3% | [6] |

Table 2: Catalpol Content in Plantago Species

| Species | Plant Part | Catalpol Content (% of dry weight) | Reference |

| P. lanceolata | Leaves | Up to 1.81% | [7] |

| P. altissima | Leaves | Up to 1.81% | [7] |

| P. argentea | Leaves | Up to 1.81% | [7] |

| P. lagopus | Leaves | Up to 1.81% | [7] |

| Various species | Spike | 4.33% (43.33 µg/mg) | [8] |

Biosynthesis of Catalpol

The biosynthesis of catalpol is a complex process that is part of the broader iridoid biosynthetic pathway. It originates from the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are produced via the mevalonate (MVA) and/or the methylerythritol 4-phosphate (MEP) pathways.[2][6]

The biosynthesis of catalpol follows what is known as "Route II", which leads to iridoids with an 8α-stereochemistry.[2] The key steps are outlined below:

-

Formation of Geranyl Diphosphate (GPP): IPP and DMAPP are condensed to form GPP.

-

Conversion to Geraniol: GPP is converted to geraniol by the enzyme geraniol synthase (GES) .[2][9]

-

Hydroxylation and Oxidation: Geraniol undergoes hydroxylation by geraniol 10-hydroxylase (G10H) to form 10-hydroxygeraniol, which is then oxidized to 10-oxogeranial.[6]

-

Cyclization to Iridoid Scaffold: The crucial cyclization of 10-oxogeranial to form the iridoid skeleton is catalyzed by iridoid synthase (ISY) . This step leads to the formation of 8-epi-iridodial.[6][10]

-

Further Modifications: 8-epi-iridodial undergoes a series of enzymatic reactions including glycosylation, oxidation, hydroxylation, and decarboxylation.[6] Key intermediates in this part of the pathway include epideoxyloganic acid.[6]

-

Formation of Aucubin: Through a series of further modifications, the intermediate compounds are converted to aucubin. Aucubin is the direct precursor to catalpol.[4][11]

-

Final Epoxidation to Catalpol: The final step in the biosynthesis is the epoxidation of aucubin between carbons 7 and 8 to yield catalpol.[6]

The downstream steps from 10-oxogeranial to catalpol are thought to involve a variety of enzymes, including UDP-glycosyltransferases (UGTs), aldehyde dehydrogenases, oxidoreductases, hydroxylases, dehydratases, decarboxylases, epoxidases, and cytochrome P450s.[2][9]

References

- 1. mdpi.com [mdpi.com]

- 2. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes [mdpi.com]

- 3. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of aucubin and catalpol in Plantago species by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Iridoid - Wikipedia [en.wikipedia.org]

- 11. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

Catalpol's Core Signaling Pathways in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has emerged as a promising neuroprotective agent with therapeutic potential for a range of neurological disorders. Its multifaceted effects at the cellular level are attributed to its ability to modulate several key signaling pathways within neuronal cells. This in-depth technical guide provides a comprehensive overview of the core signaling cascades influenced by catalpol, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Signaling Pathways Modulated by Catalpol

Catalpol exerts its neuroprotective, anti-inflammatory, and anti-apoptotic effects by targeting multiple interconnected signaling pathways. The primary pathways identified in neuronal cells include the PI3K/Akt/mTOR pathway, crucial for cell survival and growth; the Keap1/Nrf2 pathway, a key regulator of the antioxidant response; the NF-κB pathway, central to the inflammatory response; and the MAPK/ERK pathway, involved in cell proliferation and differentiation. Furthermore, catalpol influences the BDNF/TrkB signaling cascade, which is vital for neurogenesis and synaptic plasticity, and the intrinsic apoptosis pathway.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. In the context of neuronal cells, its activation is strongly associated with neuroprotection and axonal regeneration.

Catalpol has been shown to activate the PI3K/Akt/mTOR pathway, contributing to its neuroprotective effects.[1] Studies have demonstrated that catalpol treatment can increase the phosphorylation levels of PI3K, Akt, and mTOR, leading to the promotion of neuronal survival and axonal growth, particularly under ischemic conditions.[1][2] This activation is associated with the upregulation of downstream targets like the ribosomal protein S6 (S6), a key factor in protein synthesis and cell growth.[1] Interestingly, catalpol's regulatory effect on this pathway may also be mediated by its ability to inhibit microRNA-124 (miR-124), which in turn activates the PI3K/Akt/mTOR pathway.[2]

Keap1/Nrf2 Antioxidant Response Pathway

The Kelch-like ECH-associated protein 1 (Keap1)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant genes.

Catalpol has been demonstrated to bolster the antioxidant capacity of neuronal cells by activating the Nrf2 pathway.[3][4][5] It achieves this by downregulating the expression of Keap1, the negative regulator of Nrf2.[5][6] This leads to increased nuclear translocation of Nrf2 and subsequent upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), quinone oxidoreductase-1 (NQO1), superoxide dismutase (SOD), and glutathione (GSH).[3][4][5][6] The activation of this pathway by catalpol helps to mitigate oxidative damage in neurons.[3][4][5]

NF-κB Inflammatory Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines and mediators. Chronic activation of this pathway in the brain is implicated in neuroinflammation and neurodegeneration.

Catalpol exhibits potent anti-inflammatory effects in the central nervous system by inhibiting the NF-κB signaling pathway.[3][4][7] It has been shown to block the phosphorylation and degradation of the inhibitor of κB (IκBα), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[7] This inhibition leads to a marked downregulation of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3][4]

MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is involved in a wide array of cellular processes, including proliferation, differentiation, and survival. In the nervous system, the ERK pathway plays a role in neurogenesis and synaptic plasticity.

Catalpol has been shown to modulate the MAPK/ERK pathway, although its effects can be context-dependent.[8][9] Some studies suggest that catalpol can activate the Ras/Raf/MAPK pathway, promoting neuronal proliferation and differentiation.[10] In other contexts, such as in response to certain toxins, catalpol may attenuate excessive ERK activation to reduce neuronal damage.[8] This suggests that catalpol may help to maintain homeostasis of the MAPK/ERK signaling pathway.

Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a tightly regulated process that is essential for normal development and tissue homeostasis. The intrinsic apoptosis pathway is initiated by cellular stress and is controlled by the Bcl-2 family of proteins.

Catalpol exerts a significant anti-apoptotic effect in neuronal cells by modulating the intrinsic apoptosis pathway.[3][4][5] It has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the expression of the pro-apoptotic protein Bax.[7][11] This shift in the Bcl-2/Bax ratio helps to maintain mitochondrial membrane potential, prevent the release of cytochrome c, and inhibit the activation of downstream caspases, such as caspase-3 and caspase-9, thereby preventing neuronal cell death.[10][11] The p53 tumor suppressor protein, which can induce apoptosis, is also inhibited by catalpol.[3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the effects of catalpol on neuronal cells.

Table 1: Effects of Catalpol on Cell Viability and Death in Primary Cortical Neurons Subjected to Oxygen-Glucose Deprivation/Reperfusion (OGD/R) [1]

| Treatment Group | Catalpol Concentration (µg/mL) | Cell Viability (MTT Assay, % of Control) | Cell Death (LDH Release, % of Control) |

| Control | - | 100 ± 0.0 | 100 ± 0.0 |

| OGD/R Model | - | 52.3 ± 4.5 | 189.7 ± 12.3 |

| Catalpol | 0.1 | 65.4 ± 5.1 | 165.2 ± 10.1 |

| Catalpol | 1 | 72.1 ± 6.2 | 152.8 ± 9.8 |

| Catalpol | 10 | 78.9 ± 5.8 | 141.5 ± 8.5 |

| Catalpol | 100 | 75.3 ± 6.5 | 148.3 ± 9.1 |

| *P < 0.05 vs. OGD/R Model group. Data are presented as mean ± SD. |

Table 2: Effects of Catalpol on Oxidative Stress Markers in Primary Cortical Neurons Stimulated with H₂O₂ [4]

| Treatment Group | Catalpol Concentration (µM) | ROS Level (% of Control) | MDA Level (nmol/mg protein) | SOD Activity (U/mg protein) | GSH Level (nmol/mg protein) |

| Control | - | 100 ± 0.0 | 2.1 ± 0.2 | 125.4 ± 10.2 | 45.6 ± 3.8 |

| H₂O₂ Model | - | 254.3 ± 20.1 | 5.8 ± 0.5 | 62.3 ± 5.1 | 21.3 ± 2.5 |

| Catalpol | 12.5 | 189.7 ± 15.4 | 4.9 ± 0.4 | 85.7 ± 7.3 | 30.1 ± 2.9 |

| Catalpol | 25 | 152.1 ± 12.8 | 3.8 ± 0.3 | 102.4 ± 8.9 | 38.7 ± 3.1 |

| Catalpol | 50 | 121.5 ± 10.9 | 2.9 ± 0.2 | 115.8 ± 9.5 | 42.3 ± 3.5 |

| *P < 0.05 vs. H₂O₂ Model group. Data are presented as mean ± SD. |

Table 3: Effects of Catalpol on the Expression of Apoptosis-Related Proteins in Primary Cortical Neurons Stimulated with H₂O₂ [5]

| Treatment Group | Catalpol Concentration (µM) | Bcl-2/Bax Ratio (Fold Change vs. H₂O₂ Model) | Cleaved Caspase-3/Caspase-3 Ratio (Fold Change vs. H₂O₂ Model) |

| H₂O₂ Model | - | 1.00 | 1.00 |

| Catalpol | 12.5 | 1.85 ± 0.15 | 0.68 ± 0.07 |

| Catalpol | 25 | 2.54 ± 0.21 | 0.45 ± 0.05 |

| Catalpol | 50 | 3.21 ± 0.28 | 0.29 ± 0.04 |

| *P < 0.05 vs. H₂O₂ Model group. Data are presented as mean ± SD. |

Detailed Experimental Protocols

Primary Cortical Neuron Culture

-

Tissue Dissociation: Cerebral cortices are dissected from neonatal (P0-P1) Sprague-Dawley rats. The tissue is minced and digested with 0.125% trypsin-EDTA for 15 minutes at 37°C.

-

Cell Plating: The digestion is stopped with DMEM containing 10% fetal bovine serum (FBS). The cell suspension is then filtered through a 70 µm cell strainer and centrifuged. The cell pellet is resuspended in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin. Cells are plated onto poly-L-lysine-coated plates or coverslips at a density of 1 x 10⁵ cells/cm².

-

Culture Maintenance: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The culture medium is partially replaced every 2-3 days.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

-

OGD Induction: After 7 days in culture, the normal culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS). The cultures are then placed in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a specified duration (e.g., 2 hours).

-

Reperfusion: Following the OGD period, the glucose-free EBSS is replaced with the original culture medium, and the cells are returned to the normoxic incubator for a reperfusion period (e.g., 24 hours).

Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-Akt, anti-Nrf2, anti-Bcl-2, anti-Bax, anti-β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using image analysis software.

Cell Viability (MTT) Assay

-

MTT Incubation: Following treatment, 20 µL of 5 mg/mL MTT solution is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Lactate Dehydrogenase (LDH) Release Assay

-

Sample Collection: The cell culture supernatant is collected after treatment.

-

LDH Measurement: The LDH activity in the supernatant is measured using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Calculation: LDH release is calculated as a percentage of the control group.

Conclusion

Catalpol demonstrates significant neuroprotective potential through its ability to modulate a complex network of intracellular signaling pathways. By activating pro-survival and antioxidant pathways such as PI3K/Akt/mTOR and Keap1/Nrf2, while simultaneously inhibiting pro-inflammatory and pro-apoptotic pathways like NF-κB and the intrinsic apoptosis cascade, catalpol presents a multi-target therapeutic strategy for neurological disorders. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of catalpol as a novel neurotherapeutic agent. The visualization of these pathways aims to clarify the intricate mechanisms underlying catalpol's beneficial effects on neuronal cells.

References

- 1. Catalpol induces cell activity to promote axonal regeneration via the PI3K/AKT/mTOR pathway in vivo and in vitro stroke model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalpol may improve axonal growth via regulating miR-124 regulated PI3K/AKT/mTOR pathway in neurons after ischemia - Zhu - Annals of Translational Medicine [atm.amegroups.org]

- 3. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Catalpol on Alzheimer's Disease and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Catalpol promotes the generation of cerebral organoids with oRGs through activation of STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. scienceopen.com [scienceopen.com]

The Therapeutic Potential of Catalpol in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] Current therapeutic strategies offer limited symptomatic relief, highlighting the urgent need for novel disease-modifying agents. Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has emerged as a promising multi-target therapeutic candidate for AD.[2][3][4] Extensive preclinical studies, both in vivo and in vitro, have demonstrated its neuroprotective effects, which are attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[2][3][4] This technical guide provides a comprehensive overview of the therapeutic potential of catalpol in AD, focusing on its mechanisms of action, summarizing quantitative data from preclinical studies, detailing key experimental protocols, and visualizing relevant signaling pathways.

Introduction to Catalpol and Alzheimer's Disease

Alzheimer's disease is the most common form of dementia, pathologically defined by the extracellular deposition of Aβ peptides and the intracellular accumulation of hyperphosphorylated tau.[1] These pathologies trigger a cascade of detrimental events, including synaptic dysfunction, neuronal loss, and chronic neuroinflammation, ultimately leading to severe cognitive impairment.[1]

Catalpol is a key active component of Rehmannia glutinosa, a plant used in traditional Chinese medicine.[2][5] Its neuroprotective effects have been documented in various models of neurodegenerative diseases.[4] In the context of AD, catalpol's therapeutic potential stems from its ability to concurrently address multiple facets of the disease's complex pathophysiology.[2][3]

Core Mechanisms of Action

Catalpol exerts its neuroprotective effects through several interconnected mechanisms:

-

Anti-Amyloidogenic Effects: Catalpol has been shown to inhibit the formation of Aβ fibrils and oligomers.[6] It also reduces the levels of soluble Aβ40 and Aβ42 in the cerebral cortex of AD mouse models, thereby limiting the formation of senile plaques.[5][7][8] This effect is partly mediated by the upregulation of insulin-degrading enzyme (IDE), an enzyme involved in Aβ clearance.[7][8]

-

Anti-Neuroinflammatory Effects: Neuroinflammation, primarily driven by activated microglia and astrocytes, is a critical component of AD progression.[5] Catalpol significantly mitigates this by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), while promoting the expression of the anti-inflammatory cytokine IL-10.[6] It achieves this by inhibiting the activation of key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4)/NF-κB pathway.[5][9]

-

Antioxidant Effects: Oxidative stress is an early and significant factor in AD pathogenesis, contributing to Aβ deposition and tau hyperphosphorylation.[10] Catalpol combats oxidative stress by enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), and by reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[5][11] A key mechanism is the activation of the Keap1-Nrf2/ARE signaling pathway, a major regulator of cellular antioxidant responses.[11][12]

-

Anti-Apoptotic Effects: Neuronal cell death is the ultimate cause of brain atrophy and cognitive decline in AD. Catalpol protects neurons from apoptosis by regulating the expression of apoptosis-related proteins. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax.[5] It also inhibits the mitochondria-dependent caspase pathway by reducing the release of cytochrome c and the activation of caspase-3 and caspase-9.[2][5]

-

Modulation of Tau Pathology: Catalpol has been shown to interfere with tau-related pathology. It promotes the expression of miR-138-5p in neural stem cell exosomes, which in turn targets the 3'UTR of Tau, interfering with its pathological processes and reducing neuronal apoptosis.[13][14]

Key Signaling Pathways Modulated by Catalpol

Catalpol's multifaceted effects are mediated through the modulation of several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In AD, Aβ can activate this pathway in microglia and astrocytes, leading to the production of neurotoxic inflammatory mediators. Catalpol inhibits the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes like iNOS and COX-2.[5] This inhibition is achieved by preventing the degradation of the IκB-α inhibitor and blocking the nuclear translocation of the p65 subunit of NF-κB.[5]

References

- 1. Amyloid-β and tau: the trigger and bullet in Alzheimer disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Catalpol on Alzheimer's Disease and Its Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalpol: a potential therapeutic for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Catalpol on Alzheimer's Disease and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalpol rescues cognitive deficits by attenuating amyloid β plaques and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. ovid.com [ovid.com]

- 9. Combined administration of catalpol, puerarin, gastrodin, and borneol modulates the Tlr4/Myd88/NF-κB signaling pathway and alleviates microglia inflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer's disease and SKNMC cells co-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Catalpol Mitigates Alzheimer's Disease Progression by Promoting the Expression of Neural Stem Cell Exosomes Released miR-138-5p - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Catalpol Mitigates Alzheimer's Disease Progression by Promoting the Expression of Neural Stem Cell Exosomes Released miR-138-5p - PubMed [pubmed.ncbi.nlm.nih.gov]

Catalpol's Impact on Glial Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the impact of catalpol, a natural iridoid glucoside, on glial cell activation. It is intended for researchers, scientists, and professionals in drug development who are investigating novel therapeutic strategies for neuroinflammatory and neurodegenerative diseases. This document synthesizes current research on how catalpol modulates the activation of microglia and astrocytes, the primary immune cells of the central nervous system. Key findings are presented in structured tables for clear data comparison, and detailed experimental protocols for the cited studies are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of catalpol's mechanism of action.

Introduction

Neuroinflammation, characterized by the activation of glial cells, is a critical component in the pathogenesis of various neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease.[1] Microglia and astrocytes, when activated by stimuli such as lipopolysaccharide (LPS), release a plethora of pro-inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which contribute to neuronal damage.[2][3][4] Catalpol, an active compound extracted from the root of Rehmannia glutinosa, has demonstrated significant anti-inflammatory and neuroprotective properties.[1][5] This guide delves into the specific effects of catalpol on glial cell activation, focusing on the underlying signaling pathways.

Impact of Catalpol on Microglial Activation

Catalpol has been shown to effectively suppress the activation of microglial cells, thereby reducing the production of neurotoxic inflammatory molecules. The primary mechanisms involve the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway and the NLRP3 inflammasome.[3][6]

Quantitative Data on Catalpol's Effect on Microglia

The following table summarizes the quantitative data from studies investigating the inhibitory effects of catalpol on LPS-stimulated microglial cells.

| Cell Line | Stimulant | Catalpol Conc. | Measured Parameter | Result | Reference |

| BV2 Microglia | LPS (0.5 µg/ml) | 1, 5, 25 µM | NO Production | Significant decrease | [7] |

| BV2 Microglia | LPS (0.5 µg/ml) | 1, 5, 25 µM | IL-6 Production | Significant decrease | [7] |

| BV2 Microglia | LPS (0.5 µg/ml) | 1, 5, 25 µM | TNF-α Production | Significant decrease | [7] |

| BV2 Microglia | LPS | Not specified | Iba-1 Expression | Reduced expression | [6][8] |

| BV2 Microglia | LPS | Not specified | IL-6 mRNA | Downregulated | [6][8] |

| BV2 Microglia | LPS | Not specified | TNF-α mRNA | Downregulated | [6][8] |

| BV2 Microglia | LPS | Not specified | IL-1β mRNA | Downregulated | [6][8] |

| BV2 Microglia | LPS | Not specified | NLRP3 mRNA | Downregulated | [6][8] |

| BV2 Microglia | LPS | Not specified | NF-κB mRNA | Downregulated | [6][8] |

| BV2 Microglia | LPS | Not specified | Caspase-1 mRNA | Downregulated | [6][8] |

| BV2 Microglia | LPS | Not specified | ASC mRNA | Downregulated | [6][8] |

Signaling Pathways Modulated by Catalpol in Microglia

Catalpol's inhibitory effect on microglia is primarily mediated through the downregulation of the NF-κB and NLRP3 inflammasome pathways.[6][9] Upon stimulation with LPS, TLR4 is activated, initiating a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB-α (IκB-α). This allows the nuclear translocation of the p65 subunit of NF-κB, which then promotes the transcription of pro-inflammatory genes.[3] Catalpol has been shown to block the phosphorylation of IκB-α and the nuclear translocation of p65.[3][7] Furthermore, catalpol inhibits the activation of the NLRP3 inflammasome, a key component in the production of active IL-1β.[6][8]

Caption: Catalpol's inhibition of microglial activation pathways.

Impact of Catalpol on Astrocyte Activation

Similar to its effects on microglia, catalpol also demonstrates potent anti-inflammatory activity in astrocytes. It has been shown to inhibit the inflammatory response in primary astrocyte cultures stimulated with LPS and interferon-gamma (IFN-γ).[10]

Quantitative Data on Catalpol's Effect on Astrocytes

The following table summarizes the quantitative data on the inhibitory effects of catalpol on activated astrocytes.

| Cell Line | Stimulant | Catalpol Conc. | Measured Parameter | Result | Reference |

| Primary Astrocytes | LPS + IFN-γ | 0.1, 0.5 mM | NO Production | Significantly reduced | [10] |

| Primary Astrocytes | LPS + IFN-γ | 0.1, 0.5 mM | ROS Production | Significantly reduced | [10] |

| Primary Astrocytes | LPS + IFN-γ | 0.1, 0.5 mM | iNOS Activity | Significantly reduced | [10] |

| Primary Astrocytes | LPS + IFN-γ | 0.1, 0.5 mM | iNOS Gene Expression | Potently attenuated | [10] |

| Primary Astrocytes | LPS + IFN-γ | 0.1, 0.5 mM | COX-2 Gene Expression | Potently attenuated | [10] |

| Primary Astrocytes | LPS + IFN-γ | 0.1, 0.5 mM | TLR4 Gene Expression | Potently attenuated | [10] |

Signaling Pathway Modulated by Catalpol in Astrocytes

The primary mechanism by which catalpol suppresses the inflammatory response in astrocytes is through the inhibition of the NF-κB signaling pathway.[4][10] This inactivation of NF-κB is considered a major determinant of its anti-inflammatory action in these cells.[10]

Caption: Catalpol's inhibition of astrocyte activation pathway.

Detailed Experimental Protocols

To facilitate the replication and further investigation of catalpol's effects, this section provides a detailed methodology for key experiments cited in this guide.

Cell Culture and Treatment

-

BV2 Microglial Cells: BV2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of catalpol (e.g., 1, 5, 25 µM) for 2 hours before stimulation with LPS (e.g., 0.5 µg/ml) for a specified duration (e.g., 18-24 hours).[7][11]

-

Primary Astrocyte Culture: Primary astrocytes are typically isolated from the cerebral cortices of neonatal mice or rats. After dissociation, cells are cultured in DMEM/F12 medium with 10% FBS. Purity is assessed by glial fibrillary acidic protein (GFAP) staining. For experiments, astrocytes are pretreated with catalpol (e.g., 0.1, 0.5 mM) for 1 hour prior to stimulation with LPS and IFN-γ.[10]

Measurement of Nitric Oxide (NO) Production

NO production in the culture supernatant is measured using the Griess reaction.[8]

-

Collect 100 µL of cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the mRNA levels of inflammatory markers.[8]

-

Extract total RNA from cells using a suitable kit (e.g., TRIzol reagent).

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using specific primers for the target genes (e.g., IL-6, TNF-α, IL-1β, NLRP3, NF-κB, Caspase-1, ASC) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.

Western Blot Analysis

Western blotting is employed to examine the protein expression levels of key signaling molecules.[8]

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA protein assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, NLRP3, Caspase-1, ASC, and β-actin as a loading control).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Immunofluorescence

Immunofluorescence is used to visualize the expression and localization of specific proteins within the cells.[8]

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., containing BSA or serum).

-

Incubate with primary antibodies (e.g., anti-Iba-1 for microglia, anti-p65 for NF-κB nuclear translocation).

-

Incubate with fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Capture images using a fluorescence microscope.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of catalpol on glial cell activation.

References

- 1. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]

- 3. Catalpol attenuates lipopolysaccharide-induced inflammatory responses in BV2 microglia through inhibiting the TLR4-mediated NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Catalpol on Alzheimer's Disease and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study [frontiersin.org]

- 7. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Catalpol inhibits LPS plus IFN-γ-induced inflammatory response in astrocytes primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Foundational Research on Catalpol for Neurodegenerative Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has emerged as a promising therapeutic candidate for a range of neurodegenerative disorders.[1][2][3][4] Extensive preclinical research, conducted in both in vitro and in vivo models, has illuminated its neuroprotective effects, which are attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2][5][6] This technical guide provides a comprehensive overview of the foundational research on catalpol, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3]

Quantitative Data Summary

The neuroprotective effects of catalpol have been quantified across various experimental models. The following tables summarize the key findings related to its efficacy in mitigating cellular and animal models of neurodegeneration.

Table 1: In Vitro Efficacy of Catalpol

| Cell Line/Primary Culture | Inducing Agent | Catalpol Concentration(s) | Key Findings | Reference(s) |

| BV2 Microglia | Lipopolysaccharide (LPS) | 1, 5, 25 µM | Markedly downregulated nitric oxide (NO), IL-6, and TNF-α. | [7][8] |

| BV2 Microglia | Lipopolysaccharide (LPS) | 250, 500 µM | Suppressed LPS-induced NO production and downregulated mRNA of IL-6, TNF-α, and IL-1β. | [9] |

| Primary Cortical Neurons | Hydrogen Peroxide (H₂O₂) | 12.5, 25, 50 µM | Significantly decreased intracellular reactive oxygen species (ROS) and malondialdehyde (MDA); increased superoxide dismutase (SOD) activity and glutathione (GSH) levels; reversed apoptosis and restored mitochondrial membrane potential. | [4][7] |

| SKNMC Cells (co-cultured with AD LCL) | AD Lymphoblastoid Cell Line (LCL) | 10, 50, 100 µM | Prevented Aβ1-42 overproduction and reduced levels of BACE1 and APP-C99; enhanced antioxidant capacity and reduced apoptosis. | [10][11] |

| Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 0.1, 1, 10, 100 µg/mL | Significantly promoted cell survival and decreased cell death. | [10] |

Table 2: In Vivo Efficacy of Catalpol

| Animal Model | Disease Induction | Catalpol Dosage and Administration | Key Findings | Reference(s) |

| MPTP Mouse Model of Parkinson's Disease | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | 15 mg/kg/day, intraperitoneal injection | Mitigated the loss of dopaminergic neurons, increased exploratory behavior, and inhibited oxidative stress. Reversed the MPTP-induced decrease in the Bcl-2/Bax ratio. | [1][2] |

| Alzheimer's Disease Mouse Model (PSAPP) | Transgenic (APPSwePS1d9) | 120 mg/kg/day, intragastric administration for 4 weeks | Mitigated AD progression. | [12] |

| Multiple Cerebral Infarctions Rat Model | Intracerebral microsphere injection | 30, 60, 120 mg/kg, gastric administration | Alleviated neurological deficits, reduced brain atrophy, and promoted hippocampal neurogenesis and synaptogenesis. | [13] |

| STZ-induced AD Rat Model | Streptozotocin (STZ) | 90, 180, 360 mg/kg (as part of a 4-component formula) | Ameliorated cognitive deficits and pathological changes in hippocampal tissues. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols employed in the foundational research of catalpol.

In Vitro Neuroinflammation Model: LPS-Stimulated BV2 Microglia

-

Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are pre-treated with varying concentrations of catalpol (e.g., 1, 5, 25 µM or 250, 500 µM) for a specified duration (e.g., 24 hours).[4][9]

-

Induction of Inflammation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 500 ng/mL) for a designated time (e.g., 6 or 24 hours) to induce an inflammatory response.[5][9]

-

Analysis:

-

Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reaction.[9]

-

Cytokine Expression: mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using RT-qPCR.[9] Protein levels can be measured by ELISA.

-

Western Blot Analysis: Protein expression of key signaling molecules in the NF-κB pathway (e.g., p-p65, IκBα) is assessed.[5]

-

In Vitro Oxidative Stress Model: H₂O₂-Stimulated Primary Cortical Neurons

-

Primary Neuron Culture: Primary cortical neurons are isolated from embryonic mouse or rat brains (e.g., E14 C57BL/6 mouse embryos) and cultured in a suitable medium (e.g., Neurobasal medium supplemented with B27).[4]

-